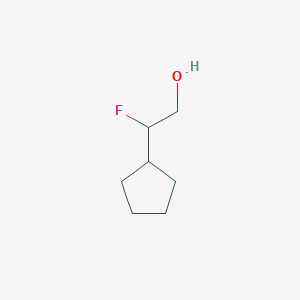
2-Cyclopentyl-2-fluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C7H13FO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-2-fluoroethan-1-ol consists of a cyclopentyl group (a five-membered carbon ring) and a fluoroethanol group (a two-carbon chain with a fluorine atom and a hydroxyl group). The exact three-dimensional structure would require more specific data or computational chemistry analysis .Physical And Chemical Properties Analysis
2-Cyclopentyl-2-fluoroethan-1-ol is a liquid at room temperature with a molecular weight of 132.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Hydrogen Bond Acceptance
Organic fluorine compounds, including those structurally related to 2-Cyclopentyl-2-fluoroethan-1-ol, are evaluated for their ability to act as hydrogen bond acceptors. A comprehensive review of organofluorine compounds reveals that fluorine atoms in these compounds can engage in short contacts, which are indicative of weak hydrogen bonding interactions. These interactions are primarily characterized as van der Waals complexes rather than strong hydrogen bonds, highlighting the nuanced role of fluorinated compounds in molecular interactions (Howard et al., 1996).
Supramolecular Chemistry
Cyclodextrins, molecules with structural similarities to cyclic oligosaccharides, have shown significant utility in forming inclusion complexes with various compounds, modifying their properties beneficially. This capability extends to molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, which could benefit from enhanced solubility and stability through complexation with cyclodextrins. The unique cage-like structure of cyclodextrins allows for the formation of host-guest complexes, significantly impacting the pharmaceutical, food, and cosmetic industries (Valle, 2004).
Fluorescence Modulation
Research on cyclodextrins, similar in the context of hosting guest molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, highlights their role in modifying the fluorescence of certain molecules. Cyclodextrins can alter the fluorescence properties of mycotoxins, for instance, indicating potential applications in enhancing the fluorescence signals of various compounds for analytical purposes. This modification is particularly valuable in detecting and analyzing low-concentration substances in complex matrices (Maragos et al., 2008).
Molecular Modeling and Drug Delivery
Cyclodextrin-based nanosponges represent a cutting-edge application in drug delivery systems. These nanostructured polymers, capable of forming inclusion complexes, could theoretically encapsulate molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, enhancing their delivery and efficacy. The versatility of these nanosponges in terms of controlled release and biocompatibility makes them an exciting area of research for pharmaceutical applications (Sherje et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyl-2-fluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVBBOWOYABPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-fluoroethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)


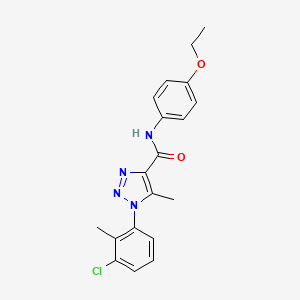
![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
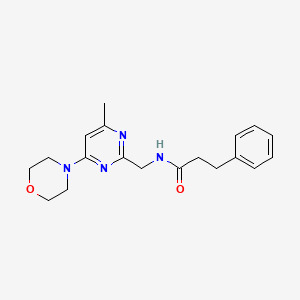
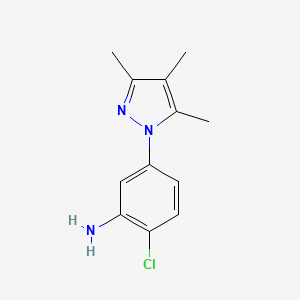
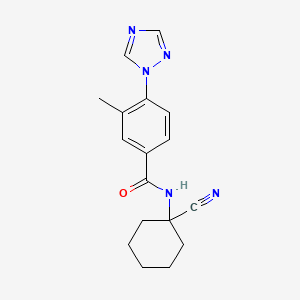
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)